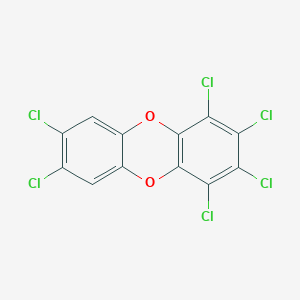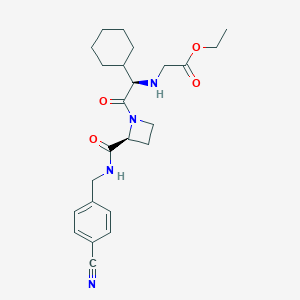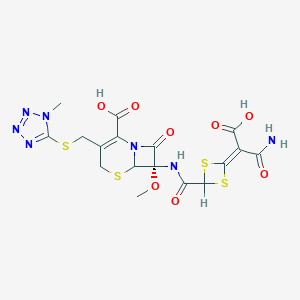
Cefotetan
Descripción general
Descripción
Cefotetan is an antibiotic medication used for the prophylaxis and treatment of various bacterial infections, including urinary tract infections, bone and joint infection, and lower respiratory tract infections . It belongs to the class of medicines known as cephalosporin antibiotics . Cefotetan is an injectable antibiotic of the cephamycin type for prophylaxis and treatment of bacterial infections .
Synthesis Analysis
Cefotetan is a semisynthetic cephamycin antibiotic that is administered intravenously or intramuscularly . The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .
Molecular Structure Analysis
Cefotetan has a molecular formula of C17H17N7O8S4 and an average mass of 575.619 Da . It contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain . The chemical structure of cefotetan, like that of several other cephalosporins, contains this NMTT side chain .
Chemical Reactions Analysis
Cefotetan inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As the antibiotic is broken down in the body, it releases free NMTT, which can cause hypoprothrombinemia (likely due to inhibition of the enzyme vitamin K epoxide reductase) and a reaction with ethanol similar to that produced by disulfiram (Antabuse), due to inhibition of aldehyde dehydrogenase .
Physical And Chemical Properties Analysis
Cefotetan is a solid substance . It has a melting point range of 229 - 235 °C . It is soluble in DMSO up to 250 mg/mL (ultrasonic) .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of Cefotetan, focusing on six unique fields:
Prophylaxis of Surgical Infections
Cefotetan is widely used in the prophylaxis of postoperative infections, particularly in abdominal, gynecological, and colorectal surgeries. Its broad-spectrum activity against both aerobic and anaerobic bacteria makes it an effective agent in preventing infections that can complicate surgical procedures .
Treatment of Intra-abdominal Infections
Cefotetan has shown significant efficacy in treating intra-abdominal infections, including peritonitis and abscesses. Its ability to target a wide range of pathogens, including those resistant to other antibiotics, makes it a valuable option in managing complex intra-abdominal infections .
Management of Gynecological Infections
In the field of gynecology, Cefotetan is used to treat pelvic inflammatory disease (PID) and other gynecological infections. Its effectiveness against common pathogens involved in these infections, such as Neisseria gonorrhoeae and anaerobes, supports its use in both acute and chronic cases .
Treatment of Bone and Joint Infections
Cefotetan is utilized in the treatment of osteomyelitis and septic arthritis. Its ability to penetrate bone tissue and its activity against a broad spectrum of bacteria, including Staphylococcus aureus and various Gram-negative organisms, make it a suitable choice for these challenging infections .
Lower Respiratory Tract Infections
Cefotetan is effective in treating lower respiratory tract infections, such as pneumonia and bronchitis, particularly those caused by beta-lactamase-producing organisms. Its broad-spectrum activity and resistance to beta-lactamase degradation enhance its utility in respiratory infections .
Prophylaxis and Treatment of Urinary Tract Infections (UTIs)
Cefotetan is used both prophylactically and therapeutically in urinary tract infections. Its efficacy against common uropathogens, including Escherichia coli and Klebsiella species, and its ability to achieve high urinary concentrations make it a valuable agent in managing UTIs .
Mecanismo De Acción
Target of Action
Cefotetan, a semisynthetic cephamycin antibiotic, primarily targets the bacterial cell wall . It binds to and inhibits the bacterial penicillin-binding proteins (PBPs), which play a crucial role in the biosynthesis of the cell wall .
Mode of Action
The bactericidal action of Cefotetan results from the inhibition of cell wall synthesis . By binding to the PBPs, Cefotetan prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This inhibition leads to cell wall weakening, eventually causing cell lysis and death .
Biochemical Pathways
Cefotetan is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms
Pharmacokinetics
Cefotetan can be administered intravenously or intramuscularly . The volume of distribution is between 8 and 13L, similar to other cephalosporins . No accumulation is seen after repeated doses, and no metabolite has been detected in either plasma or urine . Total body clearance is 1.8 to 2.9 L/h, with renal clearance accounting for about 64 to 84% of a dose . Approximately 75% of a dose is excreted in the urine within 24 hours . The plasma elimination half-life is between 3 and 4 hours after intravenous and intramuscular doses . The half-life is considerably prolonged in patients with renal impairment (up to 10 hours) .
Result of Action
The primary result of Cefotetan’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, Cefotetan causes bacterial cell lysis, effectively eliminating the bacterial infection .
Action Environment
The efficacy and stability of Cefotetan can be influenced by various environmental factors. For instance, the severity of illness, poor nutrition status, and failure to use vitamin K supplementation may be potential risk factors for developing hypoprothrombinemia and bleeding . More research is needed to fully understand the impact of environmental factors on Cefotetan’s action.
Safety and Hazards
Cefotetan may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing respiratory protection in case of inadequate ventilation, not allowing contaminated work clothing out of the workplace, and wearing protective gloves .
Propiedades
IUPAC Name |
(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNHPXWXCNNDU-RHBCBLIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74356-00-6 (di-hydrochloride salt) | |
| Record name | Cefotetan [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022762 | |
| Record name | Cefotetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis. | |
| Record name | Cefotetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cefotetan | |
CAS RN |
69712-56-7 | |
| Record name | Cefotetan [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefotetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefotetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefotetan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOTETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of cefotetan?
A1: Cefotetan exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) in bacteria, similar to other cephamycins. [] Cefotetan shows the greatest affinity for PBP 3 in many Gram-negative bacteria and no affinity for PBP 2. [] This binding disrupts bacterial cell wall synthesis, ultimately leading to cell death.
Q2: Does cefotetan have any downstream effects on cellular signaling pathways?
A2: Research has shown that cefotetan can bind to the human protein Raf1 kinase inhibitory protein (RKIP). [] This binding inhibits RKIP's ability to regulate the Ras/Raf1/MEK/ERK signaling pathway, potentially leading to increased ERK phosphorylation. []
Q3: What is the molecular formula and weight of cefotetan?
A3: While the provided abstracts don't explicitly state the molecular formula and weight, they mention cefotetan disodium, which is the form commonly used in formulations. The molecular formula of cefotetan disodium is C17H15N6Na2O7S4, and its molecular weight is 578.55 g/mol.
Q4: How stable are cefotetan solutions for intravenous administration?
A4: Studies have shown that cefotetan disodium solutions stored in PVC minibags at 4°C lose 10% of their initial concentration within 15 days, while those stored at room temperature (23°C) experience the same loss within 4 days. []
Q5: What factors can affect the stability of cefotetan disodium?
A5: Cefotetan disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. []
Q6: How is cefotetan eliminated from the body?
A6: Cefotetan is primarily eliminated via the kidneys. [] In individuals with normal renal function, approximately 74.5% to 88.4% of the administered dose is recovered in the urine within 24 hours. []
Q7: Does renal function affect the pharmacokinetics of cefotetan?
A7: Yes, cefotetan's elimination half-life increases with decreasing renal function. [, ] For instance, the half-life is around 3 hours in individuals with normal renal function but increases to approximately 13 hours in patients undergoing hemodialysis. []
Q8: How does the pharmacokinetic profile of cefotetan compare to cefoxitin?
A8: Cefotetan has a longer half-life (176 minutes) compared to cefoxitin (49 minutes). [] This longer half-life allows for a less frequent dosing regimen of cefotetan (every 12 hours) compared to cefoxitin (every 6 hours). [, ]
Q9: Has cefotetan been studied in clinical trials for the prevention of surgical site infections (SSIs)?
A11: Yes, several clinical trials have investigated the efficacy of cefotetan for surgical prophylaxis. One study found that a single 2 g dose of cefotetan was as effective as a standard prophylactic regimen of cefoxitin in reducing SSIs after elective, open biliary tract surgery. [] Another study found a single dose of cefotetan to be as effective as multiple doses of cefoxitin in preventing SSIs following appendectomy for acute nonperforated appendicitis. []
Q10: What are the known mechanisms of resistance to cefotetan?
A13: Resistance to cefotetan can be mediated by beta-lactamases, particularly those produced by Enterobacter, Citrobacter, and Serratia species. [, , ] Some beta-lactamases, especially those of Richmond-Sykes type Ia and Id, can be induced by cefotetan. [, ]
Q11: Are there any reported adverse effects associated with cefotetan?
A15: Cefotetan has been associated with several adverse effects, including hypoprothrombinemia, bleeding episodes, and hypersensitivity reactions like anaphylaxis. [, , , ] One study reported that 1.47% of patients receiving cefotetan developed an increase in prothrombin time. [] Cefotetan-induced hemolytic anemia, a rare but potentially fatal adverse effect, has also been reported. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





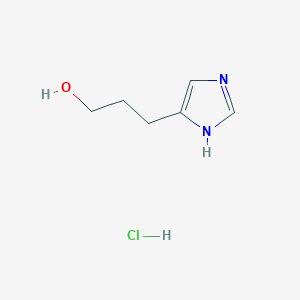
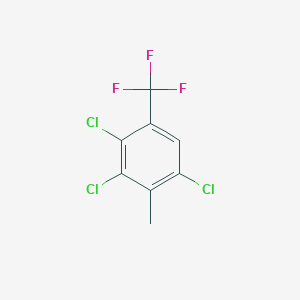
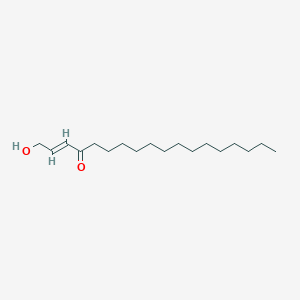
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
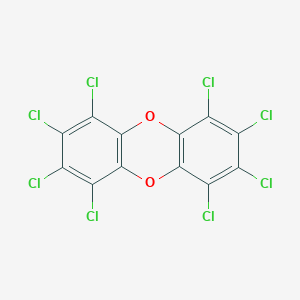

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
